molecular formula C17H11BrFN5S B2961770 7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863460-42-8

7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2961770
CAS RN: 863460-42-8
M. Wt: 416.27
InChI Key: WOVKIAJZXSCBKB-UHFFFAOYSA-N
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Description

7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of 7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in the growth and survival of cancer cells, the regulation of neurotransmitters in the brain, and the replication of viruses and bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects depending on the research field. In cancer research, it has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurological disorders, it has been shown to improve cognitive function and have neuroprotective effects. In infectious diseases, it has been shown to have antibacterial and antiviral properties.

Advantages and Limitations for Lab Experiments

The advantages of using 7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine in lab experiments include its potential applications in various research fields, its ability to inhibit specific enzymes and signaling pathways, and its potential to induce apoptosis and inhibit the growth of cancer cells. The limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.

Future Directions

There are several future directions for the research of 7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine. These include further investigation of its mechanism of action, its potential applications in other research fields, and the development of more potent and selective derivatives. Additionally, the potential use of this compound in combination with other drugs or therapies should also be explored to enhance its effectiveness.

Synthesis Methods

The synthesis of 7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves the reaction of 4-bromobenzyl chloride with potassium thioacetate to form 4-bromobenzyl thioacetate. This intermediate is then reacted with 4-fluorophenylacetonitrile in the presence of sodium hydride to yield the final product.

Scientific Research Applications

7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been studied for its potential applications in various research fields, including cancer research, neurological disorders, and infectious diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurological disorders, it has been studied for its potential neuroprotective effects and for its ability to improve cognitive function. In infectious diseases, it has been investigated for its antibacterial and antiviral properties.

properties

IUPAC Name

7-[(4-bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFN5S/c18-12-3-1-11(2-4-12)9-25-17-15-16(20-10-21-17)24(23-22-15)14-7-5-13(19)6-8-14/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVKIAJZXSCBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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